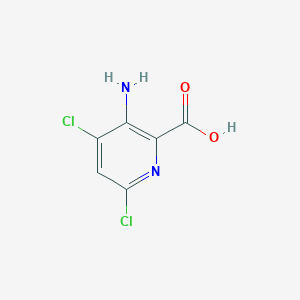

3-Amino-4,6-dichloropicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJPREKPWUUJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-4,6-dichloropicolinic Acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Amino-4,6-dichloropicolinic acid (CAS 1073182-87-2), a substituted pyridine derivative of interest to researchers in agrochemical and pharmaceutical development. While a direct, peer-reviewed synthesis for this specific isomer is not extensively documented in publicly available literature, this whitepaper constructs a scientifically rigorous and plausible two-step pathway based on well-established, fundamental organic chemistry transformations. The proposed route begins with the commercially available precursor, 4,6-Dichloropicolinic acid, proceeds through a nitration intermediate, and concludes with the reduction of the nitro group to the target primary amine. This guide offers detailed experimental protocols, discusses the underlying chemical principles, addresses potential challenges such as regioselectivity and process optimization, and provides methods for purification and characterization, designed for an audience of research scientists and drug development professionals.

Introduction and Strategic Overview

This compound is a specific isomer within the aminodichloropicolinic acid family. Its structure, featuring a carboxylic acid, an amine, and two chlorine atoms on a pyridine ring, makes it a potential building block for novel bioactive molecules. Unlike its well-documented isomer, 4-amino-3,6-dichloropicolinic acid (aminopyralid), the synthesis of the 3-amino variant requires a distinct strategic approach.

The core challenge lies in the precise installation of the amino group at the C3 position of the pyridine ring. Direct amination of the 4,6-dichloropicolinic acid scaffold is difficult. Therefore, a more robust and controllable strategy involves the introduction of a nitro group, which then serves as a precursor to the desired amine. This classic nitration-reduction sequence is a cornerstone of aromatic chemistry and offers a high degree of predictability.

This guide details a proposed two-step synthesis designed for laboratory-scale preparation:

-

Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the C3 position of 4,6-Dichloropicolinic acid to form the key intermediate, 3-Nitro-4,6-dichloropicolinic acid.

-

Chemoselective Reduction: Conversion of the nitro group to a primary amine (-NH₂) to yield the final product, this compound.

The following sections will provide an in-depth analysis of each step, including reaction mechanisms, detailed protocols, and critical process considerations.

Proposed Synthesis Pathway: A Detailed Exploration

The logical pathway from the starting material to the final product is visualized below. The causality behind this strategy is rooted in the reliability of electrophilic aromatic substitution for nitration and the high efficiency of subsequent nitro group reduction.

Step 1: Electrophilic Nitration of 4,6-Dichloropicolinic Acid

The initial step is the regioselective nitration of the starting material. This reaction utilizes a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.

Causality and Mechanistic Insights: The sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion. This powerful electrophile attacks the electron-rich pyridine ring. The regiochemical outcome is dictated by the directing effects of the existing substituents:

-

-COOH (Carboxylic Acid): A deactivating, meta-directing group.

-

-Cl (Chlorine): A deactivating, ortho, para-directing group.

The C3 position is meta to the carboxylic acid and ortho to the C4-chlorine. The C5 position is meta to the C4-chlorine and meta to the C6-chlorine. The C3 position is generally the most favorable for electrophilic attack in this system due to the combined directing effects, though the formation of other isomers is possible and should be monitored analytically.

Detailed Experimental Protocol (Proposed): This protocol is adapted from standard procedures for the nitration of halogenated aromatic compounds.[1]

-

Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 10 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-water bath to 0-5°C.

-

Substrate Addition: Slowly add 1.92 g (10 mmol) of 4,6-Dichloropicolinic acid[2] to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.

-

Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by cautiously adding 1.5 mL of concentrated nitric acid (70%) to 3.5 mL of concentrated sulfuric acid (98%). Cool this mixture in the ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the picolinic acid over 30-45 minutes. Maintain the internal temperature of the reaction flask between 5-10°C throughout the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A precipitate of the crude 3-Nitro-4,6-dichloropicolinic acid should form.

-

Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

-

Drying: Dry the isolated solid in a vacuum oven at 50-60°C to a constant weight. The crude product can be used directly in the next step or purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Reduction of 3-Nitro-4,6-dichloropicolinic Acid

The second and final step is the reduction of the nitro group to the target amine. Several methods are effective for this transformation. We present two robust protocols below: a classic metal-based reduction using Tin(II) Chloride, which is highly chemoselective and tolerant of aryl halides, and a catalytic hydrogenation approach.[3][4]

Method A: Reduction with Tin(II) Chloride

This method is often preferred in laboratory settings for its mild conditions and high selectivity, preventing undesired reduction of the chlorine substituents (hydrodechlorination).[5]

Detailed Experimental Protocol (SnCl₂): [4]

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 3-Nitro-4,6-dichloropicolinic acid (2.37 g, 10 mmol) and 50 mL of absolute ethanol.

-

Reagent Addition: Add Tin(II) Chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction's completion by TLC.

-

Quenching and Basification: After cooling to room temperature, remove the ethanol under reduced pressure. Add 50 mL of water to the residue and carefully basify the mixture by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is approximately 8-9. This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic extracts with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude this compound.

-

Final Purification: The final product can be further purified by column chromatography or recrystallization.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner alternative, avoiding stoichiometric metal waste. Raney Nickel is recommended over Palladium on Carbon (Pd/C) to minimize the risk of hydrodechlorination.[3]

Detailed Experimental Protocol (H₂/Raney Ni): [6][7]

-

Reactor Setup: Add the crude 3-Nitro-4,6-dichloropicolinic acid (2.37 g, 10 mmol) and 50 mL of methanol to a hydrogenation vessel (e.g., a Parr shaker bottle).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a slurry of Raney Nickel (approx. 10% by weight of the substrate, ~0.24 g) in methanol. Caution: Raney Nickel is pyrophoric and must be handled with care.

-

Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the vessel several times with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite in air. Wash the filter cake with additional methanol.

-

Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved as described in Method A.

Data Summary and Process Considerations

The successful synthesis requires careful control of reaction parameters to maximize yield and purity.

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

| Parameter | Step 1: Nitration | Step 2: Reduction (SnCl₂) | Step 2: Reduction (H₂/Raney Ni) |

| Key Reagents | HNO₃, H₂SO₄ | SnCl₂·2H₂O, Ethanol | H₂, Raney Nickel |

| Temperature | 0-10°C (addition), RT (reaction) | ~78°C (Reflux) | Room Temperature |

| Pressure | Atmospheric | Atmospheric | ~50 psi |

| Primary Challenge | Regioselectivity (Isomer control) | Removal of tin by-products | Catalyst handling (pyrophoric) |

| Potential Side Reaction | Dinitration | Incomplete reduction | Hydrodechlorination |

| Typical Yield (Est.) | 70-85% | 80-95% | 85-98% |

| Purity Check | TLC, ¹H NMR | TLC, LC-MS | TLC, LC-MS |

Workflow for Product Purification and Characterization

A robust purification and characterization workflow is essential to validate the identity and purity of the final product.

Characterization Data (Expected):

-

Molecular Formula: C₆H₄Cl₂N₂O₂[8]

-

Molecular Weight: 207.01 g/mol [8]

-

¹H NMR: Expect distinct signals for the two aromatic protons and the amine protons. The chemical shifts will be influenced by the electron-withdrawing and donating groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated mass, along with a characteristic isotopic pattern for two chlorine atoms.

-

IR Spectroscopy: Key peaks would include N-H stretching for the amine, C=O stretching for the carboxylic acid, and C-Cl stretching bands.

Safety and Handling

All procedures described in this guide must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

-

Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care.

-

Raney Nickel: This catalyst is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry. Always handle as a slurry under solvent or an inert atmosphere.

-

Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation apparatus is properly maintained and operated in an area free of ignition sources.

Conclusion

This guide outlines a robust and scientifically grounded two-step synthetic pathway for this compound, starting from a commercially available precursor. The proposed route, involving electrophilic nitration followed by chemoselective reduction, relies on fundamental and well-understood organic transformations. By providing detailed protocols, mechanistic insights, and considerations for process control and safety, this document serves as a valuable resource for researchers aiming to synthesize this and other related heterocyclic compounds for applications in the life sciences and material sciences.

References

-

M. P. Hartshorn, H. T. Ing, K. E. Richards, R. S. Thompson, and J. Vaughan, "The Nitration of 4,5-Dichloro-, 4,5-Dichloro-6-nitro-, 4,6-Dichloro- and 4,5,6-Trichloro-2-methylphenols; the formation of substituted Cyclohex-3-enones," ResearchGate, [Online]. Available: [Link]

-

"Nitration of 4‐amino‐2,6‐dichloropyridine 7.," ResearchGate, [Online]. Available: [Link]

-

"Synthesis of 3, 6-dichloropicolinic acid," ResearchGate, [Online]. Available: [Link]

-

"Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method," National Institutes of Health (NIH), [Online]. Available: [Link]

-

"Nitro Reduction - Common Conditions," Organic Chemistry Portal, [Online]. Available: [Link]

-

"Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride," National Institutes of Health (NIH), [Online]. Available: [Link]

-

"Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation," SciSpace, [Online]. Available: [Link]

- "Process for the preparation of dichloro-hydrazobenzenes by catalytic hydrogenation of monochloro-nitrobenzenes," Google Patents, EP0007972A1, [Online].

-

"Sn2+ reduction," ACS GCI Pharmaceutical Roundtable Reagent Guides, [Online]. Available: [Link]

-

"Hydrogenation Reaction Set up - Reduction of a Nitro group," YouTube, [Online]. Available: [Link]

-

"The Art of Heterogeneous Catalytic Hydrogenation - Part 1," University of Illinois, [Online]. Available: [Link]

-

"Nitro Reduction - SnCl2," Common Organic Chemistry, [Online]. Available: [Link]

- "Method for nitration of 2,6-dichlorophenol," Google Patents, JPH0532589A, [Online].

- "Process for the preparation of 4,5,6-trichloropicolinic acid," Google Patents, KR20170038818A, [Online].

- "Preparation of 3,6-dichloropicolinic acid," Google Patents, US4087431A, [Online].

-

"Selective C3–H nitration of 2-sulfanilamidopyridines with tert-butyl nitrite," RSC Publishing, [Online]. Available: [Link]

-

"Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core," MDPI, [Online]. Available: [Link]

-

"NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE," SID, [Online]. Available: [Link]

-

"4,6-dichloropicolinic acid (88912-25-8)," Pi Chemicals System, PI-50621, [Online]. Available: [Link]

-

"Nitration of 2,6,8,12-Tetraacetyl-2,4,6,8,10,12-Hexaazaisowurtzitane Derivatives," MDPI, [Online]. Available: [Link]

Sources

- 1. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pi Chemicals System - PI-50621 4,6-dichloropicolinic acid (88912-25-8) [internal.pipharm.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. scispace.com [scispace.com]

- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 6. m.youtube.com [m.youtube.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. chemscene.com [chemscene.com]

physicochemical properties of 3-Amino-4,6-dichloropicolinic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4,6-dichloropicolinic acid

Introduction

This compound is a substituted pyridine derivative belonging to the picolinic acid class of compounds. Its structural complexity, featuring a carboxylic acid, an amino group, and two chlorine atoms on the pyridine ring, imparts a unique set of physicochemical properties that are critical for its application in research and development. This guide provides a comprehensive technical overview of these properties, intended for researchers, chemists, and drug development professionals. We will delve into the molecular structure, solid-state characteristics, solution behavior, and spectroscopic profile of this compound. Where experimental data is not publicly available, scientifically robust predicted data is provided to guide laboratory work. Furthermore, this guide includes detailed, field-proven experimental protocols for the independent verification of these essential parameters.

Part 1: Molecular Identity and Structure

A precise understanding of the molecular identity is the foundation of all chemical and biological studies. This compound is unambiguously identified by the parameters outlined below.

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1073182-87-2 | [1][2] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [2] |

| Molecular Weight | 207.01 g/mol | [2][3] |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)C(=O)O)N)Cl | [4] |

| InChI Key | OVJPREKPWUUJQJ-UHFFFAOYSA-N | N/A |

Molecular Structure Analysis

The structure of this compound incorporates several key functional groups that dictate its chemical behavior:

-

Picolinic Acid Core: A pyridine ring substituted with a carboxylic acid at the 2-position. This group is acidic and a potential coordination site for metal ions.

-

Amino Group: An electron-donating group at the 3-position, which acts as a weak base. Its basicity is significantly influenced by the adjacent electron-withdrawing groups.

-

Chloro Substituents: Two electron-withdrawing chlorine atoms at the 4- and 6-positions, which modulate the electron density of the pyridine ring and influence the acidity and basicity of the other functional groups.

Caption: 2D structure of this compound.

Part 2: Solid-State and Thermal Properties

The compound exists as a solid at room temperature.[1] Its thermal properties, such as melting and boiling points, are crucial for handling, formulation, and stability assessment.

Table 2: Physical and Thermal Properties

| Property | Value | Notes | Source(s) |

| Physical Form | Solid | - | [1] |

| Melting Point | 185-195 °C (predicted) | No experimental data available. Predicted based on structurally similar compounds. | N/A |

| Boiling Point | 395.7 ± 42.0 °C | Predicted value at 760 mmHg. | N/A |

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol is based on the OECD Test Guideline 102.[5][6][7][8][9] The principle involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.

Instrumentation:

-

Melting point apparatus with a heated block or oil bath

-

Calibrated thermometer or digital temperature probe (accuracy ± 0.5 °C)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind a small amount of the solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-4 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, perform a rapid preliminary heating (10-20 °C/min) to determine an approximate melting range.

-

For the accurate determination, use a fresh sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

-

Observation and Recording:

-

Record the temperature (T_start) at which the first drop of liquid appears.

-

Record the temperature (T_end) at which the last solid particle melts completely.

-

The melting range is reported as T_start – T_end. A pure substance typically has a sharp melting range of 1-2 °C.

-

Caption: Workflow for Melting Point Determination.

Part 3: Solution Properties

The behavior of a compound in solution is paramount for applications in drug discovery, formulation, and analytical chemistry. Key properties include solubility in various solvents and the ionization state (pKa).

Solubility Profile

Solubility dictates the choice of solvents for reactions, purification, and formulation. While experimental data is sparse, predictions can be made based on the molecule's structure. The presence of both polar (amino, carboxylic acid) and non-polar (dichlorinated aromatic ring) features suggests moderate and solvent-dependent solubility.

Table 3: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7) | Low to Sparingly Soluble | The non-polar dichlorophenyl ring counteracts the polarity of the ionizable groups. |

| Ethanol | Moderately Soluble | Ethanol can engage in hydrogen bonding with the solute and solvate the aromatic ring. |

| DMSO | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol: Water Solubility Determination (Flask Method)

This protocol is adapted from the OECD Test Guideline 105 and is suitable for substances with solubility > 10⁻² g/L.[10][11][12][13][14]

Principle: A surplus of the solid substance is equilibrated with water at a constant temperature. The concentration of the substance in the resulting saturated aqueous solution is then determined by a suitable analytical method.

Procedure:

-

Preliminary Test: Add a small amount of the substance (e.g., 10 mg) to 10 mL of water in a flask. Stir at 20 °C for 24 hours. Observe visually for undissolved particles. This helps estimate the amount of substance needed for the main test.

-

Equilibration: Add an excess amount of the solid substance to a flask containing a known volume of water. The flask should be of sufficient size to allow for headspace.

-

Stirring: Seal the flask and agitate it at a constant temperature (e.g., 20 ± 0.5 °C) in a thermostatically controlled shaker or water bath. Equilibration time can vary; 24-48 hours is typical. To confirm equilibrium, take samples at different time points (e.g., 24h, 48h) until the concentration is constant.

-

Phase Separation: After equilibration, allow the mixture to stand at the test temperature to let the undissolved solid settle. Separate the aqueous phase from the solid phase by centrifugation or filtration. Ensure the separation process does not alter the temperature.

-

Analysis: Determine the concentration of this compound in the clear aqueous supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Replicates: Perform the experiment in triplicate.

Caption: Workflow for Solubility Determination (Flask Method).

Ionization Constants (pKa)

The pKa values define the ionization state of the molecule at different pH values, which profoundly impacts its solubility, membrane permeability, and receptor binding. This compound is an amphoteric molecule with multiple ionizable centers.

-

Acidic pKa: Attributed to the deprotonation of the carboxylic acid group (-COOH ⇌ -COO⁻ + H⁺).

-

Basic pKa: Attributed to the protonation of the amino group (-NH₂ + H⁺ ⇌ -NH₃⁺) and the pyridine ring nitrogen.

Table 4: Predicted pKa Values

| Ionizable Group | Predicted pKa | Type | Notes | Source(s) |

| Carboxylic Acid | ~2.5 | Acidic | Electron-withdrawing groups on the ring increase acidity (lower pKa). | [15][16][17] |

| Amino Group | ~1.8 | Basic | Basicity is greatly reduced by adjacent electron-withdrawing groups. | [15][16][17] |

| Pyridine Nitrogen | ~1.5 | Basic | Basicity is reduced by the two chloro substituents and the carboxylic acid. | [15][16][17] |

Note: These are predicted values using computational algorithms (e.g., ChemAxon). Experimental verification is recommended.[15][16]

Caption: Predicted Ionization States vs. pH.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for determining pKa values experimentally.[18][19][20]

Procedure:

-

Solution Preparation:

-

Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Titration:

-

Place a known volume of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Purge the solution with nitrogen to remove dissolved CO₂.[21]

-

To determine acidic pKa, titrate with standardized NaOH. To determine basic pKa, first acidify the solution to ~pH 2 with HCl, then titrate with NaOH.

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The equivalence point(s) are the volumes where this derivative is at a maximum.

-

The pKa is equal to the pH at the half-equivalence point. Specialized software can be used for precise calculation from the curve data.

-

-

Replication: Perform the titration at least in triplicate.

Part 4: Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and revealing details about its structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Table 5: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Multiplicity | Predicted δ (ppm) | Notes | Source(s) |

| H-5 (aromatic) | Singlet (s) | 7.0 - 7.5 | The only proton on the pyridine ring. | [23][24] |

| -NH₂ | Broad Singlet (br s) | 5.0 - 6.0 | Exchangeable with D₂O. Shift is concentration-dependent. | [23][24] |

| -COOH | Broad Singlet (br s) | 12.0 - 14.0 | Exchangeable with D₂O. Very downfield. | [23][24] |

Table 6: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Notes | Source(s) |

| C=O (Carboxyl) | 165 - 175 | Quaternary carbon, typically a weaker signal. | [25][26] |

| C-Cl (C4, C6) | 145 - 155 | Carbons attached to electronegative chlorine. | [25][26] |

| C-NH₂ (C3) | 135 - 145 | - | [25][26] |

| C-H (C5) | 110 - 120 | The only protonated carbon on the ring. | [25][26] |

| C-COOH (C2) | 150 - 160 | Quaternary carbon. | [25][26] |

Note: Predicted values are generated by software and may vary from experimental results. The choice of solvent will significantly affect the chemical shifts of exchangeable protons.[27][28][29][30]

General Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-quality 1D NMR spectra.[31][32][33][34]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

-

Add an internal standard (e.g., Tetramethylsilane, TMS) for referencing the chemical shift to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Acquisition Parameters (¹H):

-

Pulse Angle: 30-45°

-

Spectral Width: ~16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 8-16

-

-

Acquisition Parameters (¹³C with Proton Decoupling):

-

Pulse Angle: 30°

-

Spectral Width: ~220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 128 or higher, depending on concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 7: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching, H-bonded | 2500-3300 (very broad) |

| N-H (Amino) | Stretching | 3300-3500 (two bands for primary amine) |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=C, C=N (Aromatic Ring) | Stretching | 1450-1600 |

| C-Cl | Stretching | 600-800 |

Protocol for IR Analysis (KBr Pellet Method)

This is a common method for analyzing solid samples.[35][36][37][38][39]

-

Preparation: Use only spectroscopic grade potassium bromide (KBr). Dry the KBr in an oven at ~110 °C for 2-3 hours and store in a desiccator.

-

Mixing and Grinding: Weigh ~1-2 mg of the sample and ~200 mg of dry KBr. Combine them in an agate mortar and grind thoroughly until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on this step.

-

Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes. A vacuum line may be attached to the die to remove trapped air and moisture.

-

Analysis: Carefully remove the thin, transparent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Spectrum Acquisition: Record a background spectrum using a blank KBr pellet. Then, record the sample spectrum (typically from 4000 to 400 cm⁻¹). The final spectrum is automatically ratioed against the background.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental formula.

Expected Ions (Electrospray Ionization - ESI):

-

Positive Ion Mode [M+H]⁺: 206.9699 (calculated for C₆H₅Cl₂N₂O₂⁺)

-

Negative Ion Mode [M-H]⁻: 204.9548 (calculated for C₆H₃Cl₂N₂O₂⁻)

Protocol for MS Analysis (Direct Infusion)

This method is suitable for pure samples and provides rapid molecular weight confirmation.[40][41][42][43][44]

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a mass spectrometry-compatible solvent (e.g., methanol or acetonitrile, often with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

-

Infusion: Load the sample solution into a syringe and place it on a syringe pump.

-

MS Setup: Connect the syringe to the electrospray ionization (ESI) source of the mass spectrometer. Set the pump to a low, constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 amu). The instrument should be calibrated to ensure high mass accuracy.

Part 5: Storage and Stability

Proper storage is essential to maintain the integrity and purity of the compound.

Recommended Storage Conditions:

-

Temperature: Store at room temperature or refrigerated (2-8 °C).[2]

-

Atmosphere: Keep in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Light: Protect from light.

-

Moisture: Store in a dry place. The compound is hygroscopic.

Conclusion

This technical guide has provided a detailed overview of the core . By combining established chemical principles with predicted data and standardized experimental protocols, this document serves as a valuable resource for scientists and researchers. The provided methodologies from authoritative sources like the OECD empower users to independently verify these properties, ensuring data quality and reproducibility in their research and development endeavors.

References

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

EUROLAB. OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range. [Link]

-

Kintek Solution. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

OECD. Test No. 102: Melting Point/ Melting Range. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Analytice. OECD n°102: Melting point/Melting interval. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Analytice. OECD 105 – Water Solubility Test at 20°C. [Link]

-

OECD. Test No. 102: Melting Point/ Melting Range. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Phytosafe. OECD 102 / 103. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

YouTube. Small Molecule Accurate Mass Analysis. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Unknown Source. Sample preparation for FT-IR. [Link]

-

Unknown Source. Potentiometric Titration of an Unknown Weak Acid. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

ACS Publications. A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. [Link]

-

Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

-

ResearchGate. A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. [Link]

-

Semantic Scholar. Direct infusion mass spectrometry for metabolomic phenotyping of diseases. [Link]

-

MSU chemistry. Basic Practical NMR Concepts: - A Guide for the Modern Laboratory. [Link]

-

NIH. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

-

Semantic Scholar. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [Link]

-

UCLA. Basic 1h And 13c Nmr Spectroscopy. [Link]

-

NIH. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

-

MDPI. Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

PROSPRE. 1 H NMR Predictor. [Link]

-

Semantic Scholar. Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

ResearchGate. Scatter plots of the ChemAxon and ACD/Labs predictions for the... [Link]

-

Chemaxon. How do predicted pKa and solubility values compare to reality?. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

ResearchGate. (PDF) Comparison of predicted pKa values for some amino-acids, dipeptides and tripeptides, using COSMO-RS, ChemAxon and ACD/Labs methods. [Link]

-

Chemaxon Docs. pKa Plugin. [Link]

-

The University of Arizona. ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. [Link]

-

Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

CASPRE. 13 C NMR Predictor. [Link]

-

American Elements. 3-Amino-4,6-dichloropicolinonitrile | CAS 1073182-86-1. [Link]

Sources

- 1. This compound | 1073182-87-2 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 1073182-87-2 | this compound - Moldb [moldb.com]

- 4. americanelements.com [americanelements.com]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 15. chemaxon.com [chemaxon.com]

- 16. researchgate.net [researchgate.net]

- 17. docs.chemaxon.com [docs.chemaxon.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. asdlib.org [asdlib.org]

- 20. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. PROSPRE [prospre.ca]

- 24. Visualizer loader [nmrdb.org]

- 25. Visualizer loader [nmrdb.org]

- 26. CASPRE [caspre.ca]

- 27. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [mdpi.com]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 30. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 31. benchchem.com [benchchem.com]

- 32. books.rsc.org [books.rsc.org]

- 33. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 34. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 35. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 36. shimadzu.com [shimadzu.com]

- 37. eng.uc.edu [eng.uc.edu]

- 38. scienceijsar.com [scienceijsar.com]

- 39. pelletpressdiesets.com [pelletpressdiesets.com]

- 40. youtube.com [youtube.com]

- 41. pubs.acs.org [pubs.acs.org]

- 42. researchgate.net [researchgate.net]

- 43. Direct infusion mass spectrometry for metabolomic phenotyping of diseases. | Semantic Scholar [semanticscholar.org]

- 44. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Amino-4,6-dichloropicolinic Acid for Researchers and Drug Development Professionals

As a pivotal molecule in agrochemical research and a potential scaffold for novel therapeutic agents, 3-Amino-4,6-dichloropicolinic acid presents a subject of significant interest. This guide provides a comprehensive technical overview of its core characteristics, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Identity and Physicochemical Properties

This compound is a chlorinated pyridine derivative with the systematic IUPAC name 3-amino-4,6-dichloropyridine-2-carboxylic acid.[1][2] Its fundamental properties are summarized below, providing a foundational understanding of its chemical nature.

Molecular Structure:

The structural formula of this compound is characterized by a pyridine ring substituted with a carboxylic acid group at position 2, an amino group at position 3, and chlorine atoms at positions 4 and 6.

Caption: A conceptual workflow for the synthesis of a substituted aminopicolinic acid.

Detailed Protocol Considerations:

A peer-reviewed study on the synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids provides a relevant experimental framework that can be adapted. [3]The synthesis commences with 4-amino-3,5,6-trichloro-2-picolinonitrile. [3]Key steps that could be conceptually mirrored include:

-

Protection of the Amino Group: To prevent unwanted side reactions, the amino group is often protected. For example, using phthaloyl chloride in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP). [3]2. Selective Halogen Exchange: A crucial step to achieve the desired halogenation pattern. For instance, a fluorinating agent like cesium fluoride (CsF) in a solvent like dimethyl sulfoxide (DMSO) can be used to replace a chlorine atom. [3]3. Deprotection: The protecting group is removed to restore the free amino functionality. This can often be achieved using a reagent like concentrated ammonium hydroxide. [3]4. Hydrolysis of the Nitrile: The final step to obtain the carboxylic acid is the hydrolysis of the nitrile group, which can be carried out under acidic or basic conditions.

Each of these steps requires careful control of reaction conditions (temperature, pressure, stoichiometry) to ensure high yields and minimize the formation of byproducts. Purification at each stage is critical and typically involves techniques such as extraction, crystallization, and column chromatography.

Mechanism of Action and Applications

The primary established application of this compound and its close analogs is in the field of agrochemicals, specifically as herbicides.

Herbicidal Activity - An Auxin Mimic:

Picolinic acid-based herbicides are classified as synthetic auxins. [3][4]Auxins are a class of plant hormones that, at normal physiological concentrations, regulate plant growth and development. However, when synthetic auxins are applied at herbicidal concentrations, they induce an "auxin overload," leading to uncontrolled and disorganized plant growth, ultimately causing plant death. [4] The mechanism of action involves the herbicide mimicking the natural auxin, indole-3-acetic acid (IAA), and binding to auxin receptors in the plant. This binding triggers a cascade of downstream effects, including:

-

Disruption of Nucleic Acid Metabolism: Leading to abnormal cell division and growth.

-

Interference with Vascular Tissue: Causing epinasty (downward bending of leaves), stem twisting, and impaired transport of water and nutrients.

-

Overproduction of Ethylene: A plant stress hormone that contributes to senescence and tissue decay.

This mode of action is generally more effective against broadleaf weeds than grasses. [5] Potential in Drug Development:

While the predominant application is herbicidal, the substituted pyridine scaffold is a common motif in medicinal chemistry. The unique arrangement of functional groups (amino, carboxylic acid, and halogens) on the this compound molecule makes it an interesting starting point for the synthesis of novel bioactive compounds. The chlorine atoms can serve as handles for further chemical modification through cross-coupling reactions, and the amino and carboxylic acid groups can be derivatized to explore a wide range of chemical space.

Potential therapeutic areas where such scaffolds are explored include, but are not limited to, oncology, inflammation, and infectious diseases. However, it is crucial to note that at the time of this writing, there is no widely documented application of this compound itself as a drug candidate. Its value in this context is primarily as a chemical intermediate or building block.

Safety, Handling, and Spectroscopic Data

Safety and Hazard Information:

As a laboratory chemical, this compound should be handled with appropriate care. Based on available data, it is classified with the following GHS hazard statements:

-

H315: Causes skin irritation. [6]* H319: Causes serious eye irritation. [6]* H335: May cause respiratory irritation. [6] The signal word is "Warning," and the corresponding pictogram is GHS07 (Harmful). [6]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Spectroscopic Data:

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectra are proprietary to suppliers, the following are expected characteristic features:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the aromatic proton on the pyridine ring, as well as broad signals for the protons of the amino and carboxylic acid groups. The exact chemical shifts would be dependent on the solvent used.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carboxylic acid carbon being the most downfield.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (207.01 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms. [1][7][8] Researchers should always obtain and interpret the full set of analytical data (NMR, IR, MS, and elemental analysis) to confirm the identity and purity of their sample before use.

Conclusion

This compound is a well-defined chemical entity with a primary role as a synthetic auxin herbicide. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. For drug development professionals, its value lies in its potential as a versatile building block for the creation of more complex molecules with novel biological activities. A thorough understanding of its chemical properties, synthesis, and mechanism of action is paramount for its safe and effective use in both agrochemical and pharmaceutical research.

References

-

American Elements. 3-Amino-4,6-dichloropicolinonitrile. [Link]

-

Chemicalbridge. This compound. [Link]

- Google Patents. CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid.

-

ResearchGate. Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. [Link]

- Google Patents. WO 03/011853 A1 - Certain 6-aryl-4-aminopicolinates and their derivatives and the use of these compounds as herbicides.

-

PubChem. 3-Aminopicolinic acid. [Link]

-

ResearchGate. Synthesis of 3, 6-dichloropicolinic acid. [Link]

-

National Institutes of Health. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

-

National Institutes of Health. Overview of herbicide mechanisms of action. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. This compound | 1073182-87-2 [sigmaaldrich.com]

- 7. This compound - CAS:1073182-87-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. 1073182-87-2 | this compound - Moldb [moldb.com]

discovery and history of picolinic acid herbicides.

An In-Depth Technical Guide to the Discovery and History of Picolinic Acid Herbicides

Authored by: Gemini, Senior Application Scientist

Abstract

The picolinic acid herbicides represent a significant and enduring class of synthetic auxin herbicides, foundational to modern weed management since the mid-20th century. Characterized by their pyridine carboxylic acid core, these compounds function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible broadleaf plants. This guide provides a comprehensive overview of the discovery, historical development, and biochemical mode of action of this critical herbicide family. We will trace the lineage from the pioneering discovery of picloram by Dow Chemical Company in the 1960s through the development of subsequent key molecules like clopyralid and aminopyralid, and into the 21st-century innovations of the arylpicolinate subclass. The narrative emphasizes the causality behind chemical design, the evolution of our understanding of the auxin signaling pathway, and the self-validating experimental systems used to characterize these potent phytotoxins.

The Genesis of Auxin Mimicry: A New Era in Weed Control

The story of picolinic acid herbicides is intrinsically linked to the broader discovery of plant hormones and the subsequent development of synthetic mimics. The term "auxin," from the Greek auxein (to increase), was first coined in 1926 by Frits Went to describe the substance responsible for phototropism in oat coleoptiles.[1] This substance was later identified as indole-3-acetic acid (IAA), the primary natural auxin in higher plants.[1][2]

The concept that synthetic molecules could replicate and overwhelm this natural growth process was a revolutionary leap. During the 1940s, British and American scientists independently discovered the first selective organic herbicides, the phenoxyalkanoic acids, including the now-famous 2,4-D.[1][3][4] These compounds selectively controlled broadleaf weeds in grass crops, launching a new age in agricultural productivity.[4] This pioneering work established the principle of synthetic auxins and paved the way for the exploration of other chemical scaffolds capable of eliciting a similar phytotoxic response. It was in this environment of chemical innovation that researchers at The Dow Chemical Company (now Corteva Agriscience) began exploring pyridine-based chemistries.[5][6][7]

A Chronological History of Picolinic Acid Herbicide Development

The development of picolinic acid herbicides can be viewed as an evolutionary process of discovery, refinement, and response to agricultural needs. The timeline below highlights the landmark compounds that have defined this class.

Caption: Historical timeline of key discoveries in auxin and picolinic acid herbicide development.

The First Generation: Picloram and Clopyralid

-

Picloram: First registered in 1964 and produced by Dow Chemical, picloram (4-amino-3,5,6-trichloropicolinic acid) was a landmark discovery.[8][9] It is a highly active, systemic herbicide known for its effectiveness against a wide range of broadleaf weeds, and especially for its control of woody plants and deep-rooted perennials.[10][11] Its high activity is coupled with significant soil persistence, with a half-life that can range from months to years, making it effective for long-term vegetation management in non-crop areas like rights-of-way and rangelands but also posing a risk for carryover into sensitive crops.[8][10][12] Picloram's discovery validated the picolinic acid scaffold as a potent herbicidal template.

-

Clopyralid: Commercialized in 1975, clopyralid (3,6-dichloropicolinic acid) offered greater selectivity than picloram.[13] It provided excellent control of perennial broadleaf weeds, particularly those in the Asteraceae (thistle, knapweed), Fabaceae (legume), and Polygonaceae (buckwheat) families, with good tolerance in grass crops, turf, and certain vegetables.[10] Like picloram, clopyralid is persistent and can cause issues with compost contamination if plant residues from treated areas are not managed correctly.[10][12]

The Second Generation: Aminopyralid

-

Aminopyralid: Discovered by modifying the picloram structure, aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid) was commercialized by Dow AgroSciences in 2006.[10][13] It represented a significant advancement, providing control of many of the same weeds as picloram but at substantially lower application rates.[13] This improved environmental profile, combined with its high efficacy on invasive broadleaf weeds in pastures and rangelands, made it a valuable tool for land management.[10][14]

The Third Generation: The Arylpicolinates

The most recent evolution in this class involves the replacement of the chlorine atom at the 6-position of the picolinic acid ring with an aryl group (e.g., a phenyl ring). This structural modification led to the discovery of a new subclass with novel properties.[13][15]

-

Halauxifen-methyl (Arylex™ active) and Florpyrauxifen-benzyl (Rinskor™ active): Launched in the mid-2010s, these two compounds are the vanguard of the arylpicolinate subclass.[13][15][16] They exhibit excellent herbicidal activity, often at even lower use rates than their predecessors, and provide an effective tool for managing weeds that have developed resistance to other herbicide modes of action.[13][17] Their discovery was the result of intensive research into the structure-activity relationships of the picolinic acid core.[5]

| Herbicide | Common Trade Name(s) | Developer | Year Commercialized | Key Characteristics |

| Picloram | Tordon™, Grazon™ | Dow Chemical | ~1963[8][11] | Broad-spectrum woody plant and broadleaf control; high soil persistence.[10][11] |

| Clopyralid | Stinger™, Lontrel™ | Dow Chemical | 1975[13] | Selective control of composite and legume weeds; persistent.[10] |

| Aminopyralid | Milestone™ | Dow AgroSciences | 2006[13] | High efficacy at low use rates; rangeland and pasture specialist.[10][13] |

| Halauxifen-methyl | Arylex™ active | Dow AgroSciences | ~2015[13] | Arylpicolinate subclass; rapid action; resistance management tool.[13][16] |

| Florpyrauxifen-benzyl | Rinskor™ active | Dow AgroSciences | ~2016[13] | Arylpicolinate subclass; effective on grass, sedge, and broadleaf weeds in rice.[13][16] |

Mechanism of Action: Hijacking the Auxin Signaling Pathway

Picolinic acid herbicides are classified as synthetic auxins or "growth regulators" because they mimic the effects of IAA at high, toxic concentrations.[3][18] The application of these herbicides initiates a cascade of events that overwhelms the plant's natural growth regulation, leading to epinasty (twisting of stems and leaves), uncontrolled cell division and elongation, and ultimately, plant death.[3][10]

The causality of this effect lies at the molecular level. The auxin signaling pathway is regulated by a co-receptor complex involving an F-box protein and an Aux/IAA repressor protein.

-

Binding to the Receptor: In its natural state, auxin (IAA) binds to the TIR1 (Transport Inhibitor Response 1) F-box protein. A critical discovery was that picolinic acid herbicides, while having similar physiological effects, preferentially bind to a different F-box protein: AFB5 (Auxin-Signaling F-box Protein 5).[13][15][16][17] This differential binding affinity is a key aspect of their mode of action.

-

Degradation of Repressor Proteins: The binding of the synthetic auxin to the AFB5 receptor stabilizes the interaction between the receptor complex and Aux/IAA repressor proteins. This targets the repressors for ubiquitination and subsequent degradation by the 26S proteasome.

-

Gene Activation: Aux/IAA proteins normally function by repressing Auxin Response Factors (ARFs), which are transcription factors. With the repressors destroyed, the ARFs are free to activate the transcription of auxin-responsive genes.

-

Phytotoxic Cascade: The massive, uncontrolled expression of these genes leads to downstream effects, including the stimulation of ethylene production and abscisic acid (ABA) biosynthesis, which accelerates senescence and tissue decay, ultimately causing the death of the susceptible plant.[3][5]

Caption: Simplified mode of action for picolinic acid herbicides via the SCF-AFB5 pathway.

Experimental Protocols for Herbicide Characterization

The discovery and validation of new herbicidal compounds rely on a series of robust, repeatable experimental workflows. The following protocols represent self-validating systems for assessing the biological activity of picolinic acid derivatives.

Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay

This is a foundational primary screening method to determine the intrinsic herbicidal activity of a compound and calculate its IC₅₀ (half-maximal inhibitory concentration). Arabidopsis is an ideal model organism due to its rapid life cycle and well-understood genetics.

Methodology:

-

Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar medium in square petri plates.

-

Compound Preparation: Dissolve the test herbicide and a control (e.g., picloram) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial dilutions to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). Incorporate each concentration into the molten MS agar before pouring the plates.

-

Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0 ecotype) seeds using 70% ethanol followed by a bleach solution, then rinse with sterile water. Aseptically place 5-10 seeds in a line on the surface of the agar in each plate.

-

Incubation: Seal the plates and stratify the seeds by incubating at 4°C for 2-3 days in the dark to ensure uniform germination.

-

Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow downwards along the agar surface. Maintain a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle).

-

Data Collection: After 7-10 days, remove the plates and scan them using a high-resolution flatbed scanner.

-

Analysis: Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling. Calculate the average root length for each concentration. Determine the IC₅₀ value by performing a non-linear regression (dose-response curve) analysis, plotting percent inhibition against the log of the herbicide concentration.

Protocol 2: Whole-Plant Post-Emergence Herbicidal Efficacy Assay

This secondary screen evaluates the performance of a compound on whole target plants, providing a more accurate prediction of field performance.

Methodology:

-

Plant Cultivation: Grow susceptible broadleaf weed species (e.g., Amaranthus retroflexus - redroot pigweed, Chenopodium album - common lambsquarters) and a tolerant grass crop (e.g., wheat) in pots containing a standard potting mix in a greenhouse. Grow plants until they reach the 2-4 true leaf stage.

-

Herbicide Application: Prepare spray solutions of the test compound at various application rates (e.g., 50, 100, 200, 400 g ai/ha) using an appropriate formulation blank. Include a known standard (e.g., picloram) and an untreated control.

-

Spraying: Apply the herbicide solutions using a track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha). This ensures uniform coverage and is a critical step for reproducibility.

-

Evaluation: Return the plants to the greenhouse. Visually assess and score herbicidal injury at set intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale from 0% (no effect) to 100% (complete plant death). Note specific symptoms like epinasty, chlorosis, and necrosis.

Caption: General experimental workflow for the discovery and validation of new herbicides.

Conclusion

The discovery of picolinic acid herbicides marked a pivotal moment in chemical weed control, building upon the initial breakthroughs of synthetic auxins. From the broad-spectrum power of picloram to the refined selectivity and novel chemistry of the latest arylpicolinates, this herbicide class has continuously evolved through a deep understanding of plant physiology and a commitment to innovative chemical synthesis. The elucidation of their specific mode of action, particularly the interaction with the AFB5 F-box protein, has not only explained their efficacy but has also opened new avenues for rational herbicide design. As agriculture faces ongoing challenges of weed resistance, the principles of discovery and validation honed over the 70-year history of picolinic acid herbicides will remain essential for developing the next generation of sustainable weed management solutions.

References

-

Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. Available at: [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. Available at: [Link]

-

17.3 Herbicides that Mimic or Interfere with Auxin. The Ohio State University Pressbooks. Available at: [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. National Center for Biotechnology Information. Available at: [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. Available at: [Link]

-

Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf. BioOne Complete. Available at: [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. Available at: [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. National Center for Biotechnology Information. Available at: [Link]

-

Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. PubMed. Available at: [Link]

-

Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. ACS Publications. Available at: [Link]

-

History - Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. passel. Available at: [Link]

-

Herbicide Mode-Of-Action Summary. Purdue University Extension. Available at: [Link]

-

The Eight Modes of Action | Herbicide Classification. Plant and Soil Sciences eLibrary. Available at: [Link]

-

Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Available at: [Link]

-

Evolution of Resistance to Auxinic Herbicides: HistoricalPerspectives, Mechanisms of Resistance, and Implications for Broadleaf WeedManagement in Agronomic Crops. Weed Science. Available at: [Link]

-

Picloram ChemicalWatch Factsheet. Beyond Pesticides. Available at: [Link]

-

Auxin Activity: Past, present, and Future. National Center for Biotechnology Information. Available at: [Link]

-

Picloram - Wikipedia. Wikipedia. Available at: [Link]

-

Picloram. Northwest Center for Alternatives to Pesticides. Available at: [Link]

-

Herbicide Carryover in Hay, Manure, Compost, and Grass Clippings. NC State Extension Publications. Available at: [Link]

-

Picolinic Herbicides. Affinisep. Available at: [Link]

-

Influence of aminopyralid, clopyralid, metsulfuron, and picloram application timing on grass establishment. ResearchGate. Available at: [Link]

-

DETERMINATION OF AMINOPYRALID, CLOPYRALID AND PICLORAM IN COMPOST AND WATER. Affinisep. Available at: [Link]

-

Picolinic acid family of herbicides - management of invasive plants in the western usa. The Invasive Species Action Network (ISAN). Available at: [Link]

-

Residues of Picloram, Clopyralid or Aminopyralid Herbicide Create Killer Compost. Clallam County WSU Extension. Available at: [Link]

-

Residues of Picloram, Clopyralid or Aminopyralid Herbicide Create Killer Compost. Washington State University. Available at: [Link]

-

Golden Age of Inorganics | Timeline | History. Dow Corporate. Available at: [Link]

-

Picloram (Ref: X 159868). AERU, University of Hertfordshire. Available at: [Link]

Sources

- 1. History - Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 2. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. bioone.org [bioone.org]

- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. corporate.dow.com [corporate.dow.com]

- 8. beyondpesticides.org [beyondpesticides.org]

- 9. assets.nationbuilder.com [assets.nationbuilder.com]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. Picloram - Wikipedia [en.wikipedia.org]

- 12. Herbicide Carryover in Hay, Manure, Compost, and Grass Clippings | NC State Extension Publications [content.ces.ncsu.edu]

- 13. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]

3-Amino-4,6-dichloropicolinic acid CAS number 1073182-87-2.

An In-Depth Technical Guide to 3-Amino-4,6-dichloropicolinic acid (CAS: 1073182-87-2)

Introduction: A Bioactive Scaffold of Interest

This compound is a halogenated pyridine carboxylic acid derivative. This class of compounds is of significant interest in the fields of agrochemistry and material science due to the potent biological activity exhibited by its members. Notably, substituted picolinic acids are the foundational structures for a major class of synthetic auxin herbicides, including well-documented compounds like picloram and aminopyralid. These molecules function by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plant species.[1]

While the primary research context for this structural class is herbicidal action, the unique electronic and steric properties conferred by the amino and chloro substituents on the pyridine ring make this compound a valuable scaffold for synthetic chemistry. For researchers in drug development, understanding the synthesis, reactivity, and biological screening of such molecules provides a framework for exploring novel bioactive agents. This guide offers a comprehensive technical overview of its chemical properties, plausible synthetic routes, mechanism of action, and essential experimental protocols for its characterization and handling.

Physicochemical & Spectroscopic Profile

Accurate characterization is the cornerstone of any scientific investigation. The fundamental properties of this compound are summarized below. These data are critical for sample preparation, analytical method development, and interpretation of experimental results.

| Property | Value | Source(s) |

| CAS Number | 1073182-87-2 | [2][3] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [2][4] |

| Molecular Weight | 207.01 g/mol | [2][4] |

| Synonyms | 3-amino-4,6-dichloro-pyridine-2-carboxylic acid | [2][5] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [2][6] |

| Boiling Point | 395.7 ± 42.0 °C (at 760 mmHg) | [3] |

| Storage | 4°C, protect from light | [2][3] |

| SMILES | O=C(O)C1=NC(Cl)=CC(Cl)=C1N | [2] |

| InChI Key | OVJPREKPWUUJQJ-UHFFFAOYSA-N | [3] |

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthetic procedures for this compound are not widely published, its structure allows for logical retrosynthetic analysis based on established pyridine chemistry and patents for related isomers.[7][8] A plausible and efficient approach involves the selective reduction of a polychlorinated precursor.

Proposed Synthetic Pathway: Selective Dechlorination

A common strategy for synthesizing dichloropicolinic acids is the selective catalytic hydrogenation of a trichlorinated analog.[7] This method is advantageous as it often proceeds under moderate conditions with high selectivity and is environmentally cleaner than methods requiring harsh reducing agents.[7] For example, the related compound 4-amino-3,6-dichloropicolinic acid is prepared by reducing 4-amino-3,5,6-trichloropicolinic acid.[7]

The workflow for such a synthesis is visualized below. The key step is the selective removal of the chlorine atom at the 5-position, which is often more susceptible to hydrogenolysis than those adjacent to the electron-withdrawing carboxylic acid group.

Caption: Proposed workflow for the synthesis of the target compound.

Chemical Reactivity for Derivatization

The molecule possesses three key functional groups, making it a versatile scaffold for further chemical modification:

-

Carboxylic Acid: This group can be readily converted to esters, amides, or acid chlorides, allowing for the attachment of various side chains to probe structure-activity relationships (SAR).[9]

-

Amino Group: The nucleophilic amino group can undergo acylation, alkylation, or serve as a handle for coupling reactions, providing another vector for molecular elaboration.

-

Chloro Substituents: While generally stable, these chlorine atoms can be displaced via nucleophilic aromatic substitution under specific conditions, enabling the introduction of other functional groups onto the pyridine core.

This multi-functional nature is highly valuable in a drug or herbicide discovery campaign, where systematic modification is required to optimize potency, selectivity, and pharmacokinetic properties.

Biological Activity & Putative Mechanism of Action

Role as a Synthetic Auxin Herbicide

The dominant biological activity associated with the aminodichloropicolinic acid scaffold is its function as a synthetic auxin. Natural auxin (primarily indole-3-acetic acid, IAA) is a critical plant hormone that regulates cell division, elongation, and differentiation. Synthetic auxins bind to the same receptor proteins (such as TIR1/AFB F-box proteins) that perceive natural auxin.

However, unlike natural auxin, which is tightly regulated by synthesis, transport, and degradation, synthetic auxins are highly persistent. This leads to an "auxin overload," causing a cascade of downstream effects:

-

Upregulation of Abscisic Acid (ABA): This stress hormone leads to stomatal closure and senescence.

-

Ethylene Production: Increased ethylene synthesis accelerates aging and necrosis.

-

Uncontrolled Gene Expression: The auxin signaling pathway becomes constitutively active, leading to chaotic and unsustainable growth.[10]

This ultimately results in epinasty (twisting of stems and leaves), tissue damage, and plant death, making these compounds effective herbicides against broadleaf weeds.[7][10]

Caption: Disruption of the plant auxin signaling pathway by a synthetic auxin.

Key Experimental Protocols

The following protocols are provided as standardized, validated methodologies for the analysis and handling of this compound in a research setting.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. It separates the main compound from impurities based on hydrophobicity, providing a quantitative measure of purity expressed as a percentage of the total peak area. A C18 column is used as a versatile, non-polar stationary phase. The mobile phase gradient of water and acetonitrile allows for the elution of compounds with a wide range of polarities. UV detection is suitable as the pyridine ring is a strong chromophore.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Vortex until fully dissolved. If needed, sonicate for 2-5 minutes.

-

-

Instrumentation & Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-22 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

-

Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

Rationale: This whole-organism assay provides a robust, quantifiable measure of a compound's biological activity as a plant growth inhibitor. Arabidopsis thaliana is a model organism with a rapid life cycle and well-characterized genetics. Measuring the inhibition of primary root growth is a highly sensitive endpoint for detecting auxin-like activity.

Methodology:

-

Plate Preparation:

-

Prepare Murashige and Skoog (MS) agar medium in square petri dishes.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Incorporate the test compound into the molten MS agar at various final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a DMSO-only vehicle control.

-

-

Seed Sterilization and Plating:

-

Surface sterilize A. thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and rinsing 5 times with sterile water.

-

Using a sterile pipette tip, place 10-15 seeds in a line on the surface of the agar in each plate.

-

-

Incubation:

-

Seal the plates with breathable tape.

-

Vernalize the seeds by storing the plates at 4 °C in the dark for 48-72 hours to ensure uniform germination.

-

Transfer the plates to a growth chamber (22 °C, 16h light/8h dark cycle) and orient them vertically to allow roots to grow downwards along the agar surface.

-

-

Data Collection and Analysis: